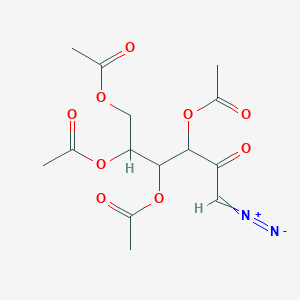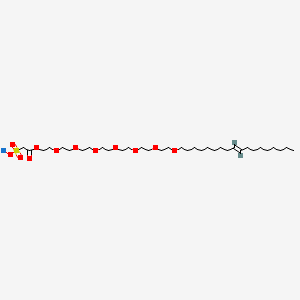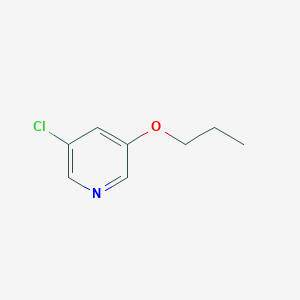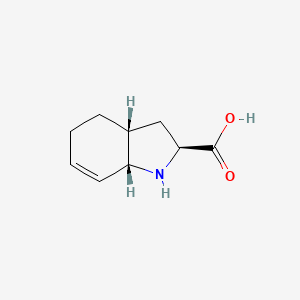
p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium chloride is a chemical compound with a complex structure, often used in experimental and research settings
準備方法
The synthesis of butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium chloride involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .
化学反応の分析
Butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium chloride involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context and application
類似化合物との比較
Butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium chloride can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar core structures or functional groups, but with different substituents or properties
特性
CAS番号 |
97555-45-8 |
|---|---|
分子式 |
C16H25ClN2O3 |
分子量 |
328.83 g/mol |
IUPAC名 |
butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium;chloride |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-4-6-11-17-12(3)15(19)18-14-9-7-13(8-10-14)16(20)21-5-2;/h7-10,12,17H,4-6,11H2,1-3H3,(H,18,19);1H |
InChIキー |
VKLYBWGNFDJEGX-UHFFFAOYSA-N |
正規SMILES |
CCCC[NH2+]C(C)C(=O)NC1=CC=C(C=C1)C(=O)OCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)

![methyl N-[[cyclohexyl-(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)amino]sulfanyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B13774442.png)






![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)

